N-(Benzyloxycarbonyloxy)succinimide

Descripción general

Descripción

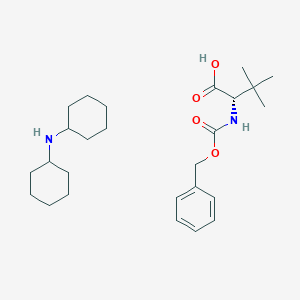

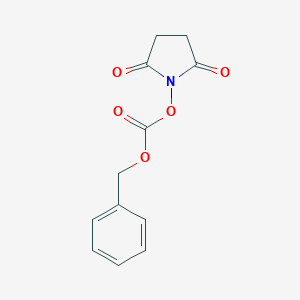

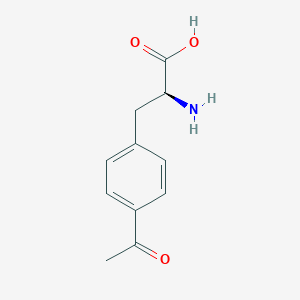

N-(Benzyloxycarbonyloxy)succinimide, also known as Benzyl N-succinimidyl carbonate or Z-OSu, is a common reagent used for the carboxybenzyl protection of amines . It has an empirical formula of C12H11NO5 and a molecular weight of 249.22 . This compound plays a key role in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .

Synthesis Analysis

N-(Benzyloxycarbonyloxy)succinimide can be synthesized using a one-pot two-phase method . This method involves adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, and then adding succinic anhydride in batches . The mixture is then dehydrated at high temperature and in vacuum under acid catalysis until no water is extracted . The resulting N-hydroxysuccinimide solution is then treated with alkali, adjusting the pH of the reaction solution, and controlling the temperature to be 0 60 ℃ . Benzyl chloroformate is then added dropwise, and an organic layer is separated out after dropwise adding . The product is then concentrated to be dry, and recrystallized to obtain the N-(benzyloxycarbonyloxy)succinimide finished product .

Molecular Structure Analysis

The molecular structure of N-(Benzyloxycarbonyloxy)succinimide consists of a succinimide ring attached to a benzyloxycarbonyl group . The succinimide ring is a five-membered ring with two carbonyl groups and one nitrogen atom . The benzyloxycarbonyl group is a carbamate ester derived from benzylic alcohol and carbamic acid .

Chemical Reactions Analysis

N-(Benzyloxycarbonyloxy)succinimide is primarily used as a reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .

Physical And Chemical Properties Analysis

N-(Benzyloxycarbonyloxy)succinimide is a fine crystalline powder that is white to off-white in color . It has a melting point of 80-82 °C (lit.) . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Aplicaciones Científicas De Investigación

Peptide Synthesis

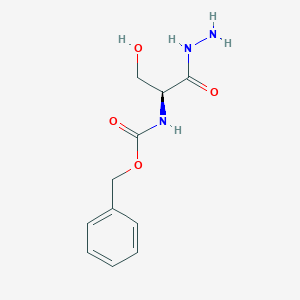

N-(Benzyloxycarbonyloxy)succinimide: is extensively used in peptide synthesis to protect amino acid residues . The protection of amino groups is a critical step in the synthesis of peptides, as it prevents unwanted side reactions. The Z-OSu reagent is particularly useful for introducing the carboxybenzyl (Cbz) protecting group, which can be removed later under mild hydrogenolysis conditions.

Synthesis of Cyclic Methionine Analogs

In the field of medicinal chemistry, Z-OSu is employed in the synthesis of enantiomers of cyclic methionine analogs, such as ®- and (S)-3-aminotetrahydrothiophene-3-carboxylic acid . These compounds are valuable for studying peptide and protein structures and functions.

Construction of Spiro Compounds

The reagent is used in the total synthesis of spiro compounds like 1′-H-Spiro-(indoline-3,4′-piperidine) and its derivatives . Spiro compounds are important in pharmaceutical research due to their complex and rigid structures, which can interact uniquely with biological targets.

Total Synthesis of Complex Natural Products

Z-OSu plays a role in the total synthesis of complex natural products such as (-)-diazonamide A and (-)-sanglifehrin A . These molecules have significant biological activities and potential therapeutic applications, making their synthesis a valuable endeavor.

N-Trans Diprotection of Cyclen

The reagent is also utilized in the N-trans diprotection of cyclen regioselectively . This application is crucial in the synthesis of macrocyclic compounds, which are often used as chelating agents in medicinal and environmental chemistry.

Protection in Aminoglycoside Antibiotics

Another notable application of Z-OSu is the selective introduction of the Z-amino protection in amino acids and aminoglycoside antibiotics . Aminoglycosides are a class of antibiotics used to treat serious bacterial infections, and the protection of amino groups is essential for modifying these compounds to enhance their therapeutic properties.

Safety And Hazards

N-(Benzyloxycarbonyloxy)succinimide may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, remove the victim to fresh air and give artificial respiration if necessary .

Propiedades

IUPAC Name |

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHDCCLFGOEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157020 | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzyloxycarbonyloxy)succinimide | |

CAS RN |

13139-17-8 | |

| Record name | N-(Benzyloxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl succinimido carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-(Benzyloxycarbonyloxy)succinimide in organic synthesis?

A: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily employed as a reagent for introducing the carboxybenzyl (Cbz) protecting group onto amines, particularly in peptide synthesis. [, , ] This protection is crucial for controlling reactivity and directing the formation of desired peptide bonds during synthesis.

Q2: How does the choice of solvent affect the synthesis of N-Carbobenzyloxy-L-alanine using N-(Benzyloxycarbonyloxy)succinimide?

A: Research indicates that employing a mixture of 1,4-dioxane and water as the solvent significantly enhances the yield of N-Carbobenzyloxy-L-alanine when using N-(Benzyloxycarbonyloxy)succinimide and L-alanine as starting materials. [] This highlights the importance of solvent selection in optimizing reaction conditions for desired products.

Q3: Can you provide an example of a specific synthetic procedure utilizing N-(Benzyloxycarbonyloxy)succinimide?

A: In the synthesis of (2S,4S)-4-hydroxyproline, N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is reacted with a derivative of (2S,4S)-4-hydroxyproline containing a free amine group. [] This reaction leads to the attachment of the Cbz protecting group to the nitrogen atom, forming a carbamate linkage. This protection step is essential for the subsequent synthetic steps to proceed with high selectivity and yield.

Q4: Are there alternative reagents to N-(Benzyloxycarbonyloxy)succinimide for introducing the Cbz protecting group?

A: While N-(Benzyloxycarbonyloxy)succinimide is widely used, other reagents like benzyl chloroformate can also introduce the Cbz group. [] The choice between these reagents often depends on the specific substrate and reaction conditions being employed. Factors such as reactivity, selectivity, and ease of purification can influence this decision.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)